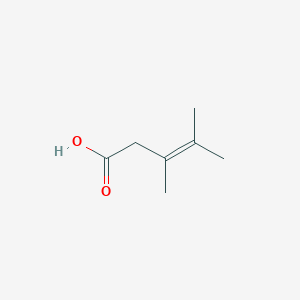

3,4-Dimethylpent-3-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylpent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWUIDIQNLCNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Isomeric Considerations in the Context of Olefinic Carboxylic Acids

The systematic naming of organic compounds is a cornerstone of chemical communication, ensuring clarity and precision. Olefinic carboxylic acids, which contain both a carbon-carbon double bond and a carboxyl group, are named under the International Union of Pure and Applied Chemistry (IUPAC) system, which gives the highest priority to the carboxylic acid function. chemistrysteps.comlibretexts.org

According to IUPAC rules, the parent chain is the longest carbon chain that includes the carboxyl group's carbon atom. chemistrysteps.com The "-e" ending of the corresponding alkane name is replaced with "-oic acid". libretexts.orgwikipedia.org For unsaturated carboxylic acids, the position of the double bond is indicated by a number, and the stereochemistry, if any, is denoted with a prefix such as (E)- or (Z)-. The carboxyl carbon is assigned as position 1, which means its location does not need to be specified in the final name. chemistrysteps.comlibretexts.org

For 3,4-Dimethylpent-3-enoic acid, the parent chain is a five-carbon chain (pentanoic acid). A double bond is present between the third and fourth carbons, making it a pentenoic acid. Two methyl groups are attached as substituents at positions 3 and 4. nih.gov Therefore, the IUPAC name is formally designated as This compound . nih.gov

Isomerism is a key consideration for olefinic compounds due to the restricted rotation around the C=C double bond. studymind.co.uk This often leads to geometric isomers, specifically E/Z isomers. E/Z isomerism occurs when each carbon atom of the double bond is attached to two different groups. docbrown.info The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the substituents on each carbon of the double bond. If the highest-priority groups are on the same side of the double bond, it is the Z-isomer (from the German zusammen, meaning together). If they are on opposite sides, it is the E-isomer (from entgegen, meaning opposite). ntu.edu.sg

In the case of this compound, the carbon at position 3 is bonded to a methyl group and a -CH₂COOH group. However, the carbon at position 4 is bonded to two identical methyl groups. Because one of the double-bonded carbons has two identical substituents, the conditions for E/Z isomerism are not met. Therefore, this compound does not have E/Z isomers.

Significance As a Molecular Scaffold in Chemical Synthesis and Design

Catalytic Methodologies in Alkene and Alkyne Functionalization

Catalytic methods offer powerful tools for the functionalization of simple unsaturated precursors, providing direct and atom-economical routes to complex molecules. Transition metals, in particular, have demonstrated remarkable versatility in activating and transforming alkenes and alkynes.

Transition Metal-Catalyzed Hydrocarboxylation (e.g., Titanium and Palladium Systems)

Transition metal-catalyzed hydrocarboxylation represents a direct approach for the synthesis of carboxylic acids from unsaturated hydrocarbons and carbon monoxide. Palladium-catalyzed systems have been effectively employed for the synthesis of β,γ-unsaturated carboxylic acids from cyclopent-3-en-1-ols. acs.orgnih.gov The choice of palladium precursor and ligand is crucial in directing the reaction towards the desired product, often with high regioselectivity. acs.orgnih.gov For instance, the use of PdBr2/L6 has been shown to produce β,γ-unsaturated carboxylic acids in good to high yields with a broad substrate scope, tolerating various functional groups. acs.org While the direct carboxylation of dienes can be challenging, often leading to α-carbon carboxylation, specific catalytic systems are being explored to control the regioselectivity.

Palladium catalysts are also effective for the atmospheric pressure carbonylation of allylic halides to furnish β,γ-unsaturated acids. oup.com This method can be performed in a two-phase system using aqueous sodium hydroxide (B78521) or in a homogeneous alcoholic solution with sodium alkoxide. oup.com

Copper-Catalyzed Silylation Reactions for Analogues

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of organosilicon compounds, which are versatile intermediates in organic synthesis. sioc-journal.cn Specifically, copper-catalyzed silylation of unsaturated compounds provides an efficient route to various silicon-containing molecules. sioc-journal.cnresearchgate.net

Copper(II)-catalyzed silylation of α,β-alkynyl carbonyl compounds in water offers a diastereodivergent synthesis of (E)- or (Z)-β-silyl-α,β-unsaturated carbonyl and carboxyl compounds. nih.gov This method is notable for its operational simplicity and environmentally friendly conditions. nih.gov Furthermore, a chitosan-supported copper catalyst has been developed for the conjugate silylation of α,β-unsaturated acceptors in water, yielding β-silyl carbonyl compounds. mdpi.com This heterogeneous catalyst is recyclable and demonstrates good functional group tolerance. mdpi.com The resulting allylsilane products can be further utilized in reactions like the Hosomi–Sakurai reaction. mdpi.com

Rational Design of Carbon-Carbon Bond Formation

The construction of the carbon skeleton of this compound and its congeners often relies on well-established carbon-carbon bond-forming reactions, tailored to introduce the desired unsaturation and substitution patterns.

Approaches to α,β-Unsaturated Carboxylic Acid Derivatives

A variety of methods exist for the synthesis of α,β-unsaturated carboxylic acid derivatives. organic-chemistry.org Palladium-catalyzed α,β-dehydrogenation of esters and nitriles provides a direct route to α,β-unsaturated esters and nitriles. organic-chemistry.org The Knoevenagel condensation and its variations, such as the Doebner–Knoevenagel reaction, are classic methods for preparing (E)-α,β-unsaturated carboxylic acids. organic-chemistry.orgresearchgate.net This can be achieved in a one-pot sequence involving hydroformylation followed by a decarboxylative Knoevenagel reaction under mild conditions. researchgate.net

Other notable methods include the stereoselective reaction of aldehydes and dibromoacetic acid promoted by samarium(II) iodide to yield (E)-α,β-unsaturated carboxylic acids, and the carbonylation of vinylmercurials. organic-chemistry.orgacs.org

Strategies for γ,δ-Unsaturated Carboxylic Acids and Amides

The synthesis of γ,δ-unsaturated carboxylic acids and their amide derivatives often employs sigmatropic rearrangements. The Eschenmoser–Claisen rearrangement is a powerful tool for the synthesis of γ,δ-unsaturated amides, capable of producing anti-β-substituted products with excellent diastereoselectivity. nih.gov This method relies on the formation of a (Z)-N,O-ketene acetal (B89532) intermediate that rearranges through a chair-like transition state. nih.gov Similarly, the Johnson–Claisen rearrangement is a widely used method for preparing γ,δ-unsaturated esters and acids. thieme-connect.dechemrxiv.org

Alternative strategies for γ,δ-unsaturated amides include the copper-catalyzed hydroaminocarbonylation of benzylidenecyclopropanes and the regioselective addition of carbamoyl (B1232498) chlorides to unactivated alkenes. acs.orgrsc.orgnih.gov The latter method provides a straightforward route from simple alkenes to β,γ- and γ,δ-unsaturated amides. nih.gov

Stereoselective Synthesis of Enantiopure Derivatives

The development of stereoselective methods to access enantiomerically pure derivatives of unsaturated carboxylic acids is of significant importance for applications in medicinal chemistry and materials science.

Chiral lithium amides have been successfully employed as traceless auxiliaries for the direct enantioselective and regioselective alkylation of β,γ-unsaturated carboxylic acids. nih.govacs.org This approach avoids the need for prior functionalization of the carboxylic acid and allows for the recovery of the chiral reagent. nih.govacs.org Enantioselective iridium-catalyzed hydrogenation of β,γ-unsaturated carboxylic acids offers an efficient route to chiral 4-alkyl-4-aryl butanoic acids. nih.gov

For the synthesis of enantiomerically enriched β,γ-unsaturated-α-amino acids, methods such as the olefination of a Cbz-protected serine aldehyde equivalent and the Lewis acid-promoted diastereoselective Petasis reaction of vinylboronic acids have been developed. researchgate.netbeilstein-journals.org Furthermore, chiral selenium π-acid catalysts have shown high enantioselectivity in the oxidative cyclization of β,γ-unsaturated carboxylic acids and amides. thieme-connect.com

Compound Information Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 14472-55-0 | C₇H₁₂O₂ |

| 3,3-Dimethylpent-4-enoic acid | 7796-73-8 | C₇H₁₂O₂ |

| (S)-2,4-Dimethylpent-4-enoic acid | Not Available | C₇H₁₂O₂ |

| trans-5-amino-3,4-dimethylpent-3-enoic acid | Not Available | C₇H₁₃NO₂ |

Interactive Data Tables

Table 1: Palladium-Catalyzed Synthesis of β,γ-Unsaturated Carboxylic Acids

| Entry | Catalyst System | Substrate | Product | Yield (%) | Reference |

| 1 | Pd(OAc)₂/PPh₃ | 1-phenylcyclopent-3-en-1-ol | Bridged lactone | 33 | acs.org |

| 2 | Pd(TFA)₂/PPh₃ | 1-phenylcyclopent-3-en-1-ol | Bridged lactone | 63 | acs.org |

| 3 | PdBr₂/L6 | Cyclopent-3-en-1-ols | β,γ-Unsaturated Carboxylic Acids | Good to High | acs.org |

| 4 | Na₂[PdCl₄] | Allylic Halides | β,γ-Unsaturated Acids | High | oup.com |

Table 2: Synthesis of γ,δ-Unsaturated Amides

| Entry | Method | Substrates | Product | Diastereoselectivity/Regioselectivity | Yield (%) | Reference |

| 1 | Eschenmoser–Claisen Rearrangement | Allylic alcohols, N,N-dimethylacetamide dimethyl acetal | γ,δ-Unsaturated Amides | Excellent diastereoselectivity | Good | nih.gov |

| 2 | Copper-catalyzed hydroaminocarbonylation | Benzylidenecyclopropanes, Hydroxylamines | γ,δ-Unsaturated Amides | Not specified | Moderate to Good | rsc.org |

| 3 | Regioselective addition | Unactivated alkenes, Carbamoyl chlorides | β,γ- and γ,δ-Unsaturated Amides | Regioselective | Not specified | acs.orgnih.gov |

| 4 | Aza-Claisen Rearrangement | Tertiary allylamines, Acyl chlorides | γ,δ-Unsaturated Amides | Not specified | Good | researchgate.net |

Table 3: Enantioselective Synthesis of Unsaturated Acid Derivatives

| Entry | Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess/Ratio | Yield (%) | Reference |

| 1 | Direct Alkylation | β,γ-Unsaturated Carboxylic Acids | Chiral Lithium Amides | α-Alkylated β,γ-Unsaturated Acids | 88:12 to 93:7 er | 67-71 | acs.org |

| 2 | Hydrogenation | β,γ-Unsaturated Carboxylic Acids | Iridium Catalyst | Chiral 4-Alkyl-4-Aryl Butanoic Acids | High | Not specified | nih.gov |

| 3 | Oxidative Cyclization | β,γ-Unsaturated Amides | Chiral Selenium π-Acid Catalyst | Iminolactones | High | Not specified | thieme-connect.com |

| 4 | Petasis Reaction | Vinylboronic acids, N-tert-butanesulfinamide, Glyoxylic acid | InBr₃ | β,γ-Unsaturated α-Amino Acids | High diastereoselectivity | Good | beilstein-journals.org |

Mechanochemical Synthesis in Alkene Difunctionalization

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable strategy in organic synthesis. Its application to the difunctionalization of alkenes represents a significant advancement, offering pathways to complex molecules from simple precursors with reduced solvent waste and often in shorter reaction times compared to traditional solution-based methods. researchgate.netcardiff.ac.uk This approach is particularly relevant for the synthesis of substituted acids like this compound and its congeners, where the installation of two distinct functional groups across a carbon-carbon double bond is a key transformation.

Recent research has demonstrated that mechanochemical methods, typically employing ball-milling, can effectively drive the difunctionalization of a diverse range of both activated and unactivated alkenes. researchgate.netnih.gov These transformations are often facilitated through cooperative processes such as radical ligand transfer (RLT) and electron catalysis. researchgate.net A notable example involves the use of mechanochemical force combined with ferric nitrate (B79036) and catalytic amounts of 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) to achieve chemo- and regioselective 1,2-nitronitrooxylation of alkenes. researchgate.netnih.gov This process operates efficiently under solvent-free or liquid-assisted grinding (LAG) conditions at room temperature, showcasing excellent tolerance for various functional groups. researchgate.netnih.gov For substrates that are solid at room temperature, a minimal quantity of an environmentally benign solvent, such as dimethyl carbonate, can be added to facilitate the reaction. researchgate.net

Mechanistic studies confirm the significant role of mechanical force in these reactions and point to the radical nature of the difunctionalization process. researchgate.netnih.gov The energy input from milling can enable redox processes that are otherwise difficult to achieve in solution. For instance, the mechanical activation of zero-valent metal reductants like manganese or zinc is a key advantage, negating the need for chemical activation steps that are often required in solution-phase reactions. cardiff.ac.uk

Furthermore, nickel-catalyzed intramolecular alkene difunctionalization has been successfully carried out using ball-milling techniques. cardiff.ac.ukcardiff.ac.uk This method has proven effective for creating 3,3-disubstituted heterocycles, such as oxindoles, with significantly reduced reaction times compared to their solution-phase counterparts. cardiff.ac.ukcardiff.ac.uk

The general conditions and findings from these studies provide a robust framework for designing synthetic routes to complex carboxylic acids and their derivatives. The modularity and efficiency of mechanochemical difunctionalization make it an attractive and sustainable alternative to conventional methods.

Research Findings:

Below is a table summarizing typical conditions and outcomes for mechanochemical alkene difunctionalization based on recent studies.

| Parameter | Description | Source(s) |

| Reaction Type | Radical 1,2-Difunctionalization (e.g., Nitronitrooxylation) | researchgate.netnih.gov |

| Apparatus | Mixer/Ball Mill (e.g., 30 Hz) | researchgate.net |

| Reagents | Alkene (substrate), Fe(NO₃)₃·9H₂O (oxidant/nitro source) | researchgate.net |

| Catalyst | 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) | researchgate.netnih.gov |

| Solvent | Solvent-free or Liquid-Assisted Grinding (LAG) with minimal green solvent (e.g., Dimethyl Carbonate) | researchgate.net |

| Temperature | Room Temperature | researchgate.net |

| Reaction Time | Typically 60 minutes for nitronitrooxylation | researchgate.net |

| Key Advantages | High functional group tolerance, chemo- and regioselectivity, reduced solvent waste, shorter reaction times. | researchgate.netcardiff.ac.uknih.gov |

Comprehensive Spectroscopic and Structural Elucidation of 3,4 Dimethylpent 3 Enoic Acid and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. ox.ac.uk The chemical shift, signal integration, and spin-spin coupling patterns provide detailed information about the connectivity and chemical environment of atoms within a molecule. ox.ac.ukrsc.org

The structure of 3,4-Dimethylpent-3-enoic acid (C₇H₁₂O₂) suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. While specific experimental data for this compound is not widely published, a detailed prediction of its spectral features can be made based on established principles and data from analogous unsaturated carboxylic acids. libretexts.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The acidic proton of the carboxyl group (–COOH) would typically appear as a broad singlet far downfield, often around 12 δ, with its exact position being dependent on solvent and concentration. libretexts.org The two protons on the α-carbon (C2) are chemically equivalent and would present as a sharp singlet. The three methyl groups would also appear as singlets due to the absence of adjacent protons for coupling. The two methyl groups on the double bond (C3 and C4) may have slightly different chemical shifts depending on their electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to exhibit seven distinct carbon signals. The carboxyl carbon (C1) is expected to resonate in the downfield region, typically between 165 and 185 δ for α,β-unsaturated acids. libretexts.org The sp² hybridized carbons of the tetrasubstituted double bond (C3 and C4) would appear in the alkene region (100-170 ppm). libretexts.org The remaining signals would correspond to the α-carbon (C2) and the three methyl carbons.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | ~12.0 (broad s, 1H) | ~175 |

| CH₂ | ~3.0 (s, 2H) | ~40 |

| =C(CH₃)- | ~1.8 (s, 3H) | ~130 |

| =C(CH₃)- | ~1.7 (s, 3H) | ~125 |

| C(CH₃)= | ~1.6 (s, 3H) | ~20 |

| C(CH₃)= | ~1.5 (s, 3H) | ~18 |

| C=C | - | - |

Note: Predicted values are estimates. 's' denotes singlet.

2D NMR Techniques:

HMBC (Heteronuclear Multiple Bond Correlation): This technique would be crucial for confirming the carbon skeleton. Correlations would be expected between the protons of the methyl groups and the olefinic carbons (C3, C4), as well as the adjacent quaternary carbon. For example, the protons of the C2-methylene group would show a correlation to the C1 carbonyl carbon and the C3 olefinic carbon. ox.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, which is useful for determining stereochemistry. ox.ac.ukwordpress.com For a flexible acyclic molecule like this compound, NOESY could help establish the proximity of specific methyl groups to the methylene (B1212753) protons, providing insight into preferred solution-state conformations. wordpress.com

Conformational analysis of small organic molecules can be effectively performed using NMR spectroscopy, often in conjunction with quantum mechanical calculations. nih.gov For this compound, the primary conformational flexibility arises from rotation around the C2-C3 single bond. This rotation alters the spatial relationship between the carboxylic acid group and the bulky tetrasubstituted alkene moiety.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. However, variable-temperature (VT) NMR studies could potentially reveal the presence of distinct stable conformers at low temperatures. researchgate.netmdpi.com If the energy barrier to rotation is sufficiently high, cooling the sample could lead to the decoalescence of NMR signals, allowing for the characterization of individual conformers and the calculation of the rotational energy barrier. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes. youtube.comlibretexts.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid. A very broad O–H stretching band, resulting from hydrogen-bonded dimers, would appear from approximately 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com Superimposed on this broad band would be the sharper C-H stretching vibrations just below 3000 cm⁻¹. The C=O stretch of the carboxyl group is expected between 1710 and 1760 cm⁻¹; for an α,β-unsaturated acid existing as a dimer, this peak typically appears around 1710 cm⁻¹. libretexts.org The C=C stretching vibration for a tetrasubstituted alkene is often weak in the IR spectrum and is expected in the 1660 to 1680 cm⁻¹ region. spectroscopyonline.com Other significant peaks include the C–O stretch (1210-1320 cm⁻¹) and a broad O–H bend around 900-960 cm⁻¹. spectroscopyonline.com

FT-Raman Spectroscopy: Raman spectroscopy provides complementary information. A key feature in the Raman spectrum would be the C=C stretching mode. Unlike in IR spectroscopy, the vibration of a symmetrically substituted double bond often gives rise to a strong Raman signal, which would be expected around 1670 cm⁻¹. stellarnet.us The C=O stretch would also be visible, typically in the 1650-1665 cm⁻¹ range. researchgate.netspectroscopyonline.com

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretch (H-bonded) | 2500-3300 | - | Broad, Strong |

| C-H | Stretch | 2850-2960 | 2850-2960 | Medium-Strong |

| C=O | Stretch | ~1710 | ~1665 | Strong |

| C=C | Stretch (tetrasubstituted) | 1660-1680 | ~1670 | Weak (IR), Strong (Raman) |

| C-O | Stretch | 1210-1320 | ~1200 | Strong |

| O-H | Bend (out-of-plane) | 900-960 | - | Broad, Medium |

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. While no SERS studies have been reported for this compound specifically, the technique could be applied to this or related carboxylic acids. By adsorbing the molecule onto a SERS-active substrate, it would be possible to obtain high-quality Raman spectra from very small sample quantities. The enhancement effect depends on the orientation of the molecule on the surface, potentially providing information about how the carboxyl group interacts with the metal.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure through fragmentation patterns. wikipedia.org

For this compound (C₇H₁₂O₂), the monoisotopic mass is 128.0837 Da. In electrospray ionization (ESI), common adducts would be observed, such as [M+H]⁺ at m/z 129.0910, [M+Na]⁺ at m/z 151.0729, and [M-H]⁻ at m/z 127.0764. uni.lu

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 128 would be observed, though it may be weak for aliphatic carboxylic acids. miamioh.edu The fragmentation pattern provides structural clues:

α-Cleavage: Cleavage of the bond between C2 and C3 could lead to the loss of a C₅H₉ radical, resulting in a fragment ion [COOH-CH₂]⁺ at m/z 59.

Loss of Neutral Fragments: Common losses for carboxylic acids include the loss of a hydroxyl radical (•OH) to give an acylium ion [M-17]⁺ at m/z 111, and the loss of the entire carboxyl group as a radical (•COOH) to give [M-45]⁺ at m/z 83. miamioh.edu

McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement. wikipedia.org In this compound, a hydrogen atom from one of the methyl groups at C4 can be transferred to the carbonyl oxygen, followed by cleavage of the C2-C3 bond. This would result in a neutral alkene fragment and a charged enol fragment at m/z 74.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion/Fragment | Proposed Identity |

|---|---|---|

| 128 | [M]⁺˙ | Molecular Ion |

| 111 | [M-17]⁺ | Loss of •OH |

| 83 | [M-45]⁺ | Loss of •COOH |

| 74 | [C₃H₆O₂]⁺˙ | McLafferty Rearrangement Product |

| 59 | [C₂H₃O₂]⁺ | α-Cleavage Product |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Silver |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-empirical method for determining the absolute configuration of chiral molecules, such as this compound. This technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. For molecules with limited conformational flexibility, a comparison between the experimental ECD spectrum and the spectrum predicted by quantum mechanical calculations can provide an unambiguous assignment of the absolute configuration.

The determination of the absolute configuration of a chiral α,β-unsaturated carboxylic acid like this compound using ECD involves a synergistic approach combining experimental measurements with theoretical calculations, most commonly time-dependent density functional theory (TDDFT). This computational method has become a reliable tool for predicting the ECD spectra of chiral organic molecules.

A typical TDDFT calculation for predicting the ECD spectrum involves the following steps:

Conformational Search: Identification of all possible stable conformers of the molecule using molecular mechanics or other computational methods.

Geometry Optimization: Optimization of the geometry of each conformer using density functional theory (DFT) to find the local energy minima.

Frequency Calculation: Calculation of vibrational frequencies to confirm that the optimized structures are true minima and to obtain thermal corrections to the energies.

TDDFT Calculation: Calculation of the electronic excitation energies and rotatory strengths for each conformer.

Spectral Simulation: Generation of the final ECD spectrum by applying a band shape (typically Gaussian) to each transition and summing them, followed by Boltzmann averaging based on the relative free energies of the conformers.

The calculated spectrum for one enantiomer is then compared to the experimental spectrum. A good match between the signs and relative intensities of the Cotton effects in the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the analyte.

For this compound, the chromophore is the α,β-unsaturated carboxylic acid moiety. The electronic transitions associated with this chromophore, typically π → π* and n → π* transitions, are expected to give rise to characteristic Cotton effects in the ECD spectrum. The signs and magnitudes of these Cotton effects are determined by the chiral environment created by the stereocenter at C4.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a TDDFT-ECD study for the (R)-enantiomer of this compound.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Transitions (nm) | Rotatory Strengths (R) |

| 1 | 0.00 | 65.2 | 215 (+), 245 (-) | +25.8, -12.3 |

| 2 | 0.52 | 28.1 | 218 (+), 250 (-) | +18.5, -9.8 |

| 3 | 1.25 | 6.7 | 220 (+), 240 (-) | +15.2, -7.1 |

This table is illustrative and provides hypothetical data for the purpose of demonstrating the expected output of a computational ECD analysis.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound or its analogs, obtaining a single crystal suitable for X-ray diffraction analysis would yield a detailed picture of its molecular architecture in the solid state.

The process of X-ray crystal structure determination involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined from the anomalous dispersion of the X-rays by the atoms.

While a crystal structure for this compound is not publicly available, analysis of structurally related α,β-unsaturated carboxylic acids provides insight into the expected solid-state features. In the crystalline state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of O—H···O hydrogen bonds.

A successful crystallographic analysis of an analog, such as a substituted pentenoic acid, would provide the following key structural parameters, which are typically presented in a crystallographic data table.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 850.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.250 |

| R-factor (%) | 4.5 |

This table contains representative data for a hypothetical chiral carboxylic acid analog to illustrate the format and type of information obtained from an X-ray crystallographic study.

The detailed structural information from X-ray crystallography, including the precise conformation adopted in the solid state, can also be used to validate and refine the computational models used for ECD calculations, providing a powerful combination of techniques for the comprehensive structural elucidation of chiral molecules.

Advanced Computational and Theoretical Studies of 3,4 Dimethylpent 3 Enoic Acid and Its Conformers

Quantum Chemical Methodologies

Quantum chemical methods are instrumental in understanding the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable conformation of the molecule.

For a molecule like 3,4-Dimethylpent-3-enoic acid, DFT calculations would begin by defining a starting geometry. The calculations would then iteratively adjust the positions of the atoms to minimize the total electronic energy of the molecule. This process yields the optimized three-dimensional structure, including precise bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT provides valuable information about the electronic structure. It calculates the electron density distribution, which reveals how electrons are shared between atoms and identifies regions of high or low electron density. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical DFT Calculation Outputs for this compound (Note: This table is illustrative and not based on actual published data for this specific molecule.)

| Parameter | Hypothetical Calculated Value |

|---|---|

| C=C Bond Length (Å) | 1.34 |

| C-C Single Bond Length (Å) | 1.52 |

| C=O Bond Length (Å) | 1.21 |

| O-H Bond Length (Å) | 0.97 |

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. A small HOMO-LUMO gap generally indicates higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would help predict its reactivity in various chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and not based on actual published data for this specific molecule.)

| Molecular Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are used to study the conformational landscape and dynamic behavior of molecules over time.

While this compound itself is not a peptide, its derivatives can be designed as peptidomimetics—molecules that mimic the structure and function of peptides. Specifically, constrained alkenes can be used to mimic the β-turn and β-hairpin secondary structures of proteins.

Molecular dynamics simulations could be employed to explore the conformational space of peptidomimetics derived from this compound. These simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule in a solvent environment, researchers can observe the different conformations it adopts and their relative stabilities. This would be particularly relevant for assessing the propensity of a peptidomimetic to form stable β-turn or β-hairpin structures, which are important for mediating protein-protein interactions.

The conformation of this compound and its derivatives is influenced by a balance of steric and electronic effects. Steric effects arise from the repulsive interactions between atoms or groups of atoms that are in close proximity. In this compound, the methyl groups on the double bond create steric hindrance that influences the preferred conformation around the C-C single bonds.

Computational Prediction of Reactivity and Stability

Computational chemistry provides a powerful lens for predicting the reactivity and stability of molecules like this compound without the need for laboratory experiments. Through the use of advanced theoretical models, it is possible to gain deep insights into the electronic structure, conformational preferences, and potential reaction pathways of this compound. These studies are crucial for understanding its chemical behavior and for designing new synthetic routes or materials.

At the heart of these computational investigations is a variety of quantum mechanical methods, with Density Functional Theory (DFT) being one of the most widely used due to its balance of accuracy and computational cost. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its stability and how it interacts with other chemical species. researchgate.netdergipark.org.trresearchgate.net

One of the key areas of investigation for carboxylic acids is the conformational preference of the carboxyl group. The rotation around the C-O single bond leads to two main conformers: syn and anti. nih.govic.ac.uk In the syn conformation, the hydroxyl hydrogen is oriented towards the carbonyl oxygen, while in the anti conformation, it points away. Computational studies on simple carboxylic acids, such as acetic acid, have shown that the syn conformation is generally more stable, with a significant energy barrier to rotation to the anti form. nih.gov This preference is often attributed to a stabilizing intramolecular interaction in the syn arrangement. For this compound, it is expected that the syn conformer of the carboxylic acid group would also be the most stable.

To illustrate the type of energy differences found in such conformational studies, the following table presents calculated relative energies for the conformers of acetic acid, a foundational carboxylic acid.

| Conformer | Method | Relative Energy (kcal/mol) |

| syn | HF/6-31G | 0.0 |

| anti | HF/6-31G | 13-14 |

| syn | TPSSh-D3BJ/def2-TZVP | 0.0 |

| anti | TPSSh-D3BJ/def2-TZVP | ~11 (with COSMO solvation) |

Data adapted from studies on acetic acid and are for illustrative purposes. nih.gov

Beyond conformational analysis, computational methods are invaluable for predicting the chemical reactivity of this compound. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netdergipark.org.trresearchgate.net

For α,β-unsaturated carbonyl compounds, these calculations can predict the most likely sites for nucleophilic or electrophilic attack. nih.govnih.gov The double bond in conjugation with the carboxylic acid group in this compound creates a system where reactivity can be finely tuned by its electronic properties.

The following table provides an example of HOMO-LUMO energy calculations for acrylic acid, a simple α,β-unsaturated carboxylic acid, which demonstrates the type of data generated in these studies.

| Parameter | Method | Energy (eV) |

| HOMO | DFT/B3LYP/STO-3G | - |

| LUMO | DFT/B3LYP/STO-3G | - |

| HOMO-LUMO Gap | DFT/B3LYP/STO-3G | 5.545 |

Data from a computational study on acrylic acid. researchgate.netdergipark.org.trresearchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated computationally to visualize the electron density distribution and predict regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack). dergipark.org.trresearchgate.net For this compound, an MEP map would likely show a high electron density around the carbonyl oxygen and the carbon-carbon double bond, indicating these as potential sites for reaction.

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethylpent 3 Enoic Acid Transformations

Electrophilic Addition Reactions to the Alkene Moiety

The tetrasubstituted nature of the double bond in 3,4-dimethylpent-3-enoic acid significantly influences its reactivity towards electrophiles. While electron-rich, the steric hindrance around the double bond can affect reaction rates and pathways.

Electrophilic addition of protic acids like hydrogen halides (HX) to the alkene moiety is expected to proceed via a standard carbocation mechanism. libretexts.org In the first step, the π-electrons of the double bond attack the electrophilic hydrogen of HX, forming a tertiary carbocation at either C3 or C4. Given the symmetrical substitution pattern around the double bond, both positions would yield a similarly stable tertiary carbocation. Subsequent attack by the halide nucleophile (X⁻) on the carbocation intermediate would complete the addition. masterorganicchemistry.com Due to the steric hindrance of the tetrasubstituted alkene, these reactions may require more forcing conditions compared to less substituted alkenes.

A notable electrophilic addition specific to unsaturated acids is iodolactonization. In this intramolecular reaction, an electrophile, such as iodine (I₂), activates the double bond. msu.edu The carboxyl group then acts as an internal nucleophile, attacking the resulting iodonium (B1229267) ion intermediate. This process leads to the formation of a five-membered γ-lactone. The reaction is initiated by the electrophilic attack of iodine on the double bond, followed by the intramolecular cyclization. msu.edu

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Intermediate | Product | Reaction Type |

| HBr | Tertiary Carbocation | 4-Bromo-3,4-dimethylpentanoic acid | Hydrohalogenation |

| I₂ | Iodonium Ion | 5-(1-Iodo-1-methylethyl)-4,4-dimethyldihydrofuran-2(3H)-one | Iodolactonization |

Functional Group Interconversions of the Carboxylic Acid

The carboxylic acid group of this compound can undergo a variety of well-established functional group interconversions, providing access to a range of derivatives. solubilityofthings.com These transformations are fundamental in organic synthesis, allowing for the preparation of esters, amides, and alcohols, while potentially preserving the integrity of the double bond.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. The Fischer esterification, a common method, involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol.

Amide Formation: Direct reaction of this compound with an amine is generally unfavorable due to acid-base chemistry. Therefore, the carboxylic acid is typically activated first. libretexts.orgucl.ac.uk Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, is a common and effective method for amide synthesis. libretexts.org Alternatively, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. ucl.ac.ukresearchgate.net The synthesis of amides from a structurally similar compound, 3,3-dimethyl-pent-4-enoic acid, has been reported, highlighting the feasibility of this transformation. google.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3,4-dimethylpent-3-en-1-ol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as milder reagents are generally ineffective at reducing carboxylic acids. msu.edu The reduction proceeds via a metal-hydride complex, which delivers hydride to the carbonyl carbon.

Isomerization and Rearrangement Mechanisms

The structure of this compound allows for intriguing isomerization and rearrangement reactions, which can be triggered by thermal, catalytic, or chemical means.

Unsaturated carboxylic acids and their esters can undergo isomerization of the double bond, particularly at elevated temperatures or in the presence of a catalyst. libretexts.orggoogle.com For this compound, this could involve migration of the double bond to form isomeric structures.

Thermal isomerization of α,β-unsaturated esters to their β,γ-unsaturated counterparts has been studied, proceeding through a unimolecular mechanism involving a cyclic 1,5-hydrogen transfer. cdnsciencepub.com For example, methyl cis-4-methyl-2-pentenoate rearranges to methyl 4-methyl-3-pentenoate at 252°C. cdnsciencepub.com This type of sigmatropic reaction provides a plausible pathway for the isomerization of related unsaturated acids. msu.edu

Catalysis can facilitate these isomerizations under milder conditions. Transition metal catalysts, particularly those based on ruthenium and rhodium, are effective for olefin isomerization. polimi.it For instance, ruthenium catalysts can induce the isomerization of unsaturated fatty acids, which can be followed by decarboxylation. google.com Similarly, rhodium complexes can catalyze the isomerization of allyl ethers, which then undergo Claisen rearrangements. polimi.it The mechanism often involves the formation of a metal-hydride species that adds to and then eliminates from the double bond, effectively migrating its position. mdpi.com

While the classic Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of allyl vinyl ethers, analogous rearrangements can be envisioned for derivatives of this compound. wikipedia.org For example, an ester derivative could potentially undergo a rearrangement under specific conditions, although this is less common than the Cope or Claisen rearrangements. The Carroll rearrangement, which involves the transformation of a β-keto allyl ester, is a variation of the Claisen rearrangement that results in a decarboxylative allylation. wikipedia.org

More relevant are Lewis acid-catalyzed rsc.orgresearchgate.net-rearrangements of allylic systems. rsc.org While a direct 1,3-rearrangement of the carboxylic acid itself is unlikely, its derivatives could be susceptible. For instance, recent studies have shown that photoinduced, phosphine-catalyzed reactions of allyl carboxylates can proceed via a 1,2-radical migration, leading to a net 1,3-difunctionalization. nih.govnih.gov This suggests that radical-initiated pathways could also lead to rearrangements in systems like this compound under appropriate photochemical or radical-generating conditions.

Kinetic and Thermodynamic Analysis of Reaction Pathways

The outcome of the various reactions of this compound is governed by the kinetics and thermodynamics of the competing pathways. The relative stability of intermediates and products determines the product distribution under thermodynamic control, while the activation energies of the transition states dictate the outcome under kinetic control. masterorganicchemistry.com

In electrophilic additions, the formation of the most stable carbocation intermediate is the key kinetic factor, as described by Markovnikov's rule. masterorganicchemistry.com For this compound, the formation of a tertiary carbocation is highly favored.

Kinetic studies on the thermal isomerization of analogous unsaturated esters provide insight into the energy requirements of such processes. For the isomerization of methyl cis-4-methyl-2-pentenoate to its β,γ-isomer, the activation parameters were determined to be: cdnsciencepub.com

Table 2: Activation Parameters for the Thermal Isomerization of Methyl cis-4-methyl-2-pentenoate at 252°C

| Parameter | Value |

| Rate Constant (k) | 4.28 x 10⁻⁵ s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 37.5 ± 2 kcal/mol |

| Entropy of Activation (ΔS‡) | -8.2 ± 4 e.u. |

These values, particularly the relatively high enthalpy of activation, are consistent with a concerted, cyclic transition state, as expected for a 1,5-hydrogen shift. cdnsciencepub.com The negative entropy of activation reflects the highly ordered nature of this cyclic transition state. cdnsciencepub.com Similar kinetic behavior would be expected for the thermal isomerization of this compound.

Thermodynamic control favors the formation of the most stable isomer. In the case of unsaturated acids and esters, α,β-unsaturated systems are often more stable due to conjugation between the double bond and the carbonyl group. However, steric factors in highly substituted systems like this compound can influence this equilibrium. Studies on the thermal equilibration of dimethyl methylenesuccinate show that it converts to dimethyl mesaconate, indicating the relative thermodynamic stabilities of these isomers under the reaction conditions. oup.com

Derivatives and Analogues of 3,4 Dimethylpent 3 Enoic Acid in Targeted Chemical Research

Synthesis and Structural Characterization of Substituted Derivatives (e.g., amino, hydroxyl, halo, and ester derivatives)

The strategic placement of substituents on the 3,4-dimethylpent-3-enoic acid scaffold allows for the creation of a library of compounds with tailored properties. The synthesis and characterization of these derivatives are crucial steps in understanding their potential applications.

Hydroxyl Derivatives: The introduction of hydroxyl groups can significantly alter the polarity and hydrogen-bonding capabilities of the molecule. The synthesis of hydroxylated derivatives, such as (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid, has been reported. acs.org These syntheses can involve stereoselective steps to control the configuration of the chiral centers. Characterization is typically achieved through a combination of spectroscopic methods, including 1D and 2D NMR, mass spectrometry, and IR spectroscopy, to elucidate the structure and stereochemistry of the resulting diol. acs.org

Halo Derivatives: Halogenated derivatives of this compound are of interest due to the ability of halogens to modulate the electronic properties and metabolic stability of the molecule. The synthesis of chloroalkene dipeptide isosteres, which incorporate a chlorinated alkene in place of an amide bond, has been explored. researchgate.net These syntheses can be complex, often requiring organometallic reagents and careful control of reaction conditions to achieve the desired stereochemistry of the double bond. A general method for the preparation of haloalkyl esters involves the reaction of a saturated cyclic ether with a carboxylic acid and a hydrogen halide in the presence of a metal halide catalyst. google.com

Ester Derivatives: Esterification of the carboxylic acid group is a common strategy to modify the solubility and reactivity of this compound. For instance, methyl and ethyl esters have been synthesized and are often used as intermediates in the synthesis of more complex molecules. The synthesis of these esters can be achieved through standard acid-catalyzed esterification with the corresponding alcohol. These derivatives are characterized by spectroscopic techniques like NMR and mass spectrometry to confirm the formation of the ester linkage.

Table 1: Examples of Substituted Derivatives of this compound

| Derivative Type | Example Compound | Key Synthetic Feature |

| Amino | trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA) | Designed as a glycylglycine (B550881) mimic. acs.org |

| Hydroxyl | (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid | Stereoselective synthesis to create specific diol configurations. acs.org |

| Halo | (Z)-Chloroalkene dipeptide isosteres | Replacement of an amide bond with a chlorinated alkene. researchgate.net |

| Ester | Methyl 3,4-dimethylpent-3-enoate | Standard esterification of the carboxylic acid group. |

Application in Peptidomimetic Design and Conformational Control

A primary application of this compound derivatives is in the field of peptidomimetics. These compounds are designed to mimic the structure and function of peptides while offering advantages such as increased stability and oral bioavailability.

The trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA) residue has been specifically designed as an isostere of the dipeptide glycylglycine. acs.org In this context, the central amide bond of the dipeptide is replaced by an E-tetrasubstituted alkene. acs.org This substitution is significant because it removes the hydrogen bond donor and acceptor capabilities of the amide bond, which can have profound effects on the conformational preferences of the resulting molecule. The design of ADPA as a glycylglycine mimic is based on the principle of isosteric replacement, where a functional group is replaced by another with similar steric and electronic properties to maintain or modulate biological activity. acs.org

A key feature of incorporating this compound derivatives into peptide chains is their ability to induce specific secondary structures, such as β-turns and β-hairpins. acs.org The tetrasubstituted alkene in ADPA, for example, is expected to preorganize the backbone of a peptide analogue, favoring folded conformations to avoid allylic strain. acs.org Conformational analysis using NMR and IR spectroscopy has shown that peptide analogues containing the ADPA residue exhibit a propensity to adopt β-turn and β-hairpin-like folds in solution. acs.org This is a significant finding, as the ability to control the conformation of peptides is crucial for designing molecules with specific biological activities. The achiral nature of the ADPA unit is also advantageous as it eliminates the energetic difference between common and "mirror image" turn conformations. acs.org

Table 2: Conformational Effects of ADPA in Peptide Analogues

| Peptide Analogue Feature | Conformational Preference | Supporting Evidence |

| ADPA as a Glycylglycine Mimic | Promotes folded conformations. acs.org | Avoidance of allylic strain. acs.org |

| Incorporation of ADPA | Induces β-turns and β-hairpins. acs.org | NMR and IR data analysis. acs.org |

| Achiral nature of ADPA | Eliminates distinction between turn types. acs.org | Design of an achiral unit with strong turn-forming propensity. acs.org |

Development of Specialized Molecular Scaffolds

Beyond their direct application as peptidomimetics, derivatives of this compound serve as versatile building blocks for the construction of more complex and specialized molecular scaffolds. These scaffolds can provide a rigid framework upon which various functional groups can be displayed in a precise three-dimensional arrangement.

The bifunctional nature of derivatives like ADPA, possessing both an amino and a carboxylic acid group, allows for their incorporation into larger molecules through standard peptide coupling techniques. Their inherent conformational preferences can be exploited to create scaffolds with well-defined shapes. For example, the turn-inducing properties of ADPA can be used to design constrained cyclic peptides or other macrocyclic structures. These constrained structures are of great interest in drug discovery as they often exhibit higher receptor affinity and selectivity compared to their more flexible linear counterparts. The development of such "universal peptidomimetics" based on these scaffolds allows for the creation of libraries of compounds for high-throughput screening against a variety of biological targets. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for the separation and purification of 3,4-Dimethylpent-3-enoic acid. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's physicochemical properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of this compound, particularly due to the compound's carboxylic acid functional group, which makes it amenable to reversed-phase chromatography. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of carboxylic acids like this compound, C18 columns are commonly employed as the stationary phase. The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control the pH and ensure the carboxylic acid is in its desired protonation state) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of compounds with varying polarities.

Detection in HPLC is commonly achieved using a UV detector, as the carbon-carbon double bond and the carboxyl group in this compound provide some UV absorbance, typically at lower wavelengths (around 200-210 nm). For enhanced sensitivity and selectivity, a mass spectrometer can be coupled with the HPLC system.

Table 1: Typical HPLC Parameters for the Analysis of Unsaturated Carboxylic Acids

| Parameter | Typical Setting |

| Stationary Phase | Reversed-Phase C18 (5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

Gas Chromatography (GC) is another principal technique for the analysis of this compound. However, due to the compound's polarity and relatively low volatility, derivatization is often a necessary step to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl ester (FAME) or a silyl (B83357) ester. This process reduces peak tailing and improves chromatographic performance.

The separation in GC is achieved on a capillary column coated with a stationary phase. For fatty acid methyl esters, polar stationary phases like those containing cyanopropyl polysiloxane or polyethylene (B3416737) glycol are often preferred as they provide good resolution for isomeric compounds. The oven temperature is programmed to increase during the analysis, allowing for the sequential elution of compounds with different boiling points.

The most common detector used in conjunction with GC for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for organic compounds.

Table 2: Typical GC Parameters for the Analysis of Fatty Acid Methyl Esters

| Parameter | Typical Setting |

| Derivatization Agent | BF₃/Methanol or (Trimethylsilyl)diazomethane |

| Column | Fused silica (B1680970) capillary column with a polar stationary phase (e.g., DB-23, HP-88) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 240 °C) |

| Detector | Flame Ionization Detector (FID) |

Hyphenated Analytical Systems

To achieve higher levels of confidence in compound identification and to perform accurate quantification in complex samples, chromatographic systems are often coupled with mass spectrometry.

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. After separation on the GC column, the derivatized this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries.

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly increases sensitivity and reduces interference from co-eluting compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique for analyzing this compound in complex biological or environmental matrices without the need for derivatization. After separation by HPLC, the analyte is ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that typically leaves the molecule intact as a pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode).

In the tandem mass spectrometer, this precursor ion is selected and then fragmented to produce a set of product ions. The transition from a specific precursor ion to a specific product ion is highly selective and is monitored in what is known as multiple reaction monitoring (MRM). This high degree of selectivity makes LC-MS/MS the gold standard for trace-level quantification in complex samples.

Method Development for Complex Chemical Matrices

Developing a robust analytical method for this compound in complex matrices, such as biological fluids or environmental samples, requires careful consideration of several factors to minimize matrix effects. These effects, which include ion suppression or enhancement in LC-MS and interference from co-eluting compounds in GC, can significantly impact the accuracy and precision of the analysis.

A critical step in method development is sample preparation. This may involve techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to remove interfering substances and concentrate the analyte. The choice of extraction solvent and SPE sorbent must be optimized to maximize the recovery of this compound while minimizing the co-extraction of matrix components.

The use of an appropriate internal standard is also crucial for accurate quantification. An ideal internal standard is a structurally similar compound that is not present in the sample, such as an isotopically labeled version of this compound (e.g., containing deuterium (B1214612) or carbon-13). The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process and helps to correct for any analyte loss during sample processing and for variations in instrument response.

Method validation is the final and essential step to ensure that the analytical method is fit for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), and stability of the analyte in the matrix.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.